molecular formula C23H21FN2O5 B1676266 MCHr1 antagonist 2 CAS No. 863115-70-2

MCHr1 antagonist 2

Katalognummer B1676266
CAS-Nummer: 863115-70-2
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: HHCYCBKPWYJVEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .


Synthesis Analysis

The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .


Molecular Structure Analysis

The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .


Physical And Chemical Properties Analysis

MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Energy Homeostasis and Sleep Regulation

    • Field : Neurophysiology
    • Application Summary : Melanin-concentrating hormone (MCH) plays crucial roles in energy homeostasis, sleep, and various physiological processes. It acts through two G protein-coupled receptors, MCHR1 and MCHR2, with MCHR1 being universally present in mammals and a potential target for treating metabolic and mental health conditions . The MCH-MCHR1 system has been implicated in a wide variety of other physiological functions and behaviors, including feeding/metabolism, reward, anxiety, depression, and learning .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on energy homeostasis and sleep regulation .
    • Results : MCH expression is upregulated in fasting conditions, and administration of MCH stimulates food intake and promotes body weight gain . MCH significantly influences sleep by facilitating the occurrence of slow wave sleep (SWS) and rapid eye movement sleep (REMS) through inhibiting the wakefulness-inducing neurotransmitter system .
  • Anti-Obesity Therapeutic Utility

    • Field : Pharmacology
    • Application Summary : MCHR1 antagonists have been explored for their anti-obesity therapeutic utility .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on obesity .
    • Results : The results of these studies are not explicitly mentioned in the available resources .
  • Antianxiety and Antidepressant Effects

    • Field : Psychiatry
    • Application Summary : MCHR1 antagonists have been shown to induce antianxiety and antidepressant effects in rodents .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on anxiety and depression .
    • Results : MCHR1 knockout mice display an antianxiety phenotype .
  • Drug Repositioning

    • Field : Pharmacology
    • Application Summary : MCHR1 antagonists have been used in drug repositioning approaches. Machine learning and transcriptome-based drug repositioning approaches have been used to identify new indications for MCHR1 antagonists .
    • Methods of Application : The methods of application involve the use of machine learning and transcriptome-based drug repositioning approaches to identify new indications for MCHR1 antagonists .
    • Results : A study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity. KRX-104130 increased the expression of low-density lipoprotein receptor (LDLR), which induced cholesterol reduction .
  • Treatment of Nonalcoholic Steatohepatitis (NASH)

    • Field : Hepatology
    • Application Summary : MCHR1 antagonists have been explored for their potential therapeutic effect on NASH .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on NASH .
    • Results : In a NASH mouse model, the administration of KRX-104130 showed a protective effect by reducing hepatic lipid accumulation, liver injury, and histopathological changes .
  • Treatment of Sleep Disorders

    • Field : Neurology
    • Application Summary : The MCH system has attracted commercial and scientific interest as a potential target of pharmacotherapy for sleep disorders .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on sleep disorders .
    • Results : The basic research literature on sleep and the MCH system provides cause for both skepticism and cautious optimism about the prospects of MCH-targeting drugs in sleep disorders .
  • Treatment of Cardiovascular Problems

    • Field : Cardiology
    • Application Summary : Insufficient or disordered sleep is extremely common and consequential to those affected, and to society at-large. Lack of sleep can impact other aspects of health, worsening existing conditions and predisposing individuals to a variety of physiological or neurological issues (e.g., cardiovascular problems, depression and anxiety) .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on cardiovascular problems .
    • Results : The results of these studies are not explicitly mentioned in the available resources .

Safety And Hazards

MCHr1 antagonist 2 is considered toxic and is a moderate to severe irritant to the skin and eyes . It’s also known that MCHR1 antagonists are likely to exhibit hERG-induced cardiotoxicity because MCHR1 antagonists are structurally similar to hERG ligands .

Eigenschaften

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYCBKPWYJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCHr1 antagonist 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCHr1 antagonist 2
Reactant of Route 2
Reactant of Route 2
MCHr1 antagonist 2
Reactant of Route 3
Reactant of Route 3
MCHr1 antagonist 2
Reactant of Route 4
MCHr1 antagonist 2
Reactant of Route 5
Reactant of Route 5
MCHr1 antagonist 2
Reactant of Route 6
Reactant of Route 6
MCHr1 antagonist 2

Citations

For This Compound
2
Citations
JT Mihalic, P Fan, X Chen, X Chen, Y Fu… - Bioorganic & medicinal …, 2012 - Elsevier
… An initial SAR study resulted in the identification of the novel, potent MCHR1 antagonist 2. After further profiling, compound 2 was discovered to be a potent inhibitor of the hERG …
Number of citations: 19 www.sciencedirect.com
SC Khojasteh, IMCM Rietjens, D Dalvie… - Drug Metabolism …, 2017 - Taylor & Francis
We are pleased to present a second annual issue highlighting a previous year’s literature on biotransformation and bioactivation. Each contributor to this issue worked independently to …
Number of citations: 8 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.